2,2,3,3,4,4,4-Heptafluorobutanehydrazide
Description
Chemical Structure and Properties: 2,2,3,3,4,4,4-Heptafluorobutanehydrazide (CAS RN: 5611-44-9) is a highly fluorinated hydrazide derivative with the molecular formula C₈H₂F₁₄N₂O₂ . Its structure features two heptafluorobutanoyl groups connected via a hydrazide (-NH-NH-) linkage. The SMILES notation is C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F, and the InChIKey is DLOWRKICBRDMJY-UHFFFAOYSA-N . The extensive fluorination confers exceptional hydrophobicity, thermal stability, and resistance to chemical degradation, making it suitable for specialized applications in materials science and agrochemistry.
Properties
CAS No. |
1515-05-5 |
|---|---|
Molecular Formula |
C4H3F7N2O |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanehydrazide |
InChI |
InChI=1S/C4H3F7N2O/c5-2(6,1(14)13-12)3(7,8)4(9,10)11/h12H2,(H,13,14) |
InChI Key |
OFXVRTCUSIFORW-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN |
Other CAS No. |
1515-05-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Amides and Hydrazides
N-(3,5-Dichloropyridin-4-yl)-2,2,3,3,4,4,4-Heptafluorobutanamide (Compound 2)
- Structure: Shares the heptafluorobutanoyl group but replaces the hydrazide with a pyridinyl amide moiety.
- Properties: Demonstrated vapor-phase insecticidal activity against anopheline mosquitoes, with enhanced efficacy compared to its pentafluoro analog (Compound 1). This highlights the role of increased fluorine content in bioactivity .
- Applications: Agrochemical research, particularly in developing non-persistent insecticides.
2,2,3,3,4,4,4-Heptafluorobutanoyl Fluoride
- Structure : Contains the same fluorinated chain but terminates in a reactive acyl fluoride group (CAS RN: 335-42-2).
- Properties : Boiling point of 7–7.5°C at 741 Torr , significantly lower than the hydrazide due to the absence of hydrogen-bonding groups .
- Applications : Intermediate in synthesizing fluorinated polymers and surfactants.
Fluorinated Alcohols and Amines
2,2,3,3,4,4,4-Heptafluoro-1-butanol
- Structure : Alcohol derivative with the same fluorinated backbone (CAS RN: 375-01-9).
- Properties : High density (~1.7 g/mL) and low boiling point (~100°C estimated). Used as a solvent in electronics manufacturing and peptide synthesis .
- Contrast : Lacks the hydrazide group, resulting in lower thermal stability and reduced polarity compared to the target compound.
2,2,3,3,4,4,4-Heptafluorobutylamine
- Structure : Primary amine with the heptafluorobutyl chain (CAS RN: 374-99-2).
- Properties : Boiling point 70–71°C , density 1.456 g/mL , and solubility in water. Used as a pharmaceutical intermediate .
- Reactivity : The amine group enables nucleophilic reactions, whereas the hydrazide in the target compound participates in condensation and coordination chemistry.
Fluorinated Materials in Electronics
NDI-C4F (2,7-Bis(2,2,3,3,4,4,4-Heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone)
- Structure : Naphthalene diimide derivative with heptafluorobutyl side chains.
- Properties : Exhibits exceptional electron transport capabilities in organic light-emitting diodes (OLEDs) due to fluorine-induced hydrophobicity and thermal resistance .
- Comparison : While NDI-C4F leverages fluorinated alkyl chains for material stability, the target hydrazide’s bifunctional design may enable crosslinking in polymer matrices.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 2,2,3,3,4,4,4-Heptafluorobutanehydrazide | C₈H₂F₁₄N₂O₂ | 532.09 | Not reported | Hydrazide, heptafluorobutanoyl | Materials science, agrochemicals |
| N-(3,5-Dichloropyridin-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide | C₉H₃Cl₂F₇N₂O | 347.53 | Not reported | Amide, pyridinyl | Insecticide development |
| 2,2,3,3,4,4,4-Heptafluorobutanoyl fluoride | C₄F₈O | 216.03 | 7–7.5 | Acyl fluoride | Polymer synthesis |
| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | C₄H₃F₇O | 200.06 | ~100 | Alcohol | Solvent, intermediate |
| 2,2,3,3,4,4,4-Heptafluorobutylamine | C₄H₄F₇N | 199.07 | 70–71 | Amine | Pharmaceutical intermediates |
Key Research Findings
Fluorination Impact: Increasing fluorine content correlates with enhanced thermal stability and hydrophobicity. For example, replacing pentafluoropropanoyl with heptafluorobutanoyl groups in pyridinyl amides improved insecticidal activity by 30% .
Functional Group Role : The hydrazide group in the target compound enables unique reactivity, such as forming metal complexes or serving as a crosslinker, unlike simpler fluorinated alcohols or amines .
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